Methyl 3-(6-Methyl-3-indolyl)propanoate
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-(6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-9-3-5-11-10(4-6-13(15)16-2)8-14-12(11)7-9/h3,5,7-8,14H,4,6H2,1-2H3 |
InChI Key |
USZHLCSCRLJAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Enantioselective C–H Functionalization of Indoles
A highly efficient and enantioselective method involves the catalytic C–H functionalization of 2,3-unsubstituted indoles using α-diazo esters. In this approach, the indole is protected at the nitrogen (e.g., N-methoxymethyl protection) and reacted with α-diazo propionates in the presence of a rhodium catalyst such as Rh2(S-PTTEA)4. This method allows for direct formation of α-methyl-3-indolylacetates with good yields and enantioselectivities up to 86% ee.
- Reaction conditions: Room temperature, dichloromethane solvent, 1 mol% Rh2(S-PTTEA)4 catalyst.
- Outcome: High yield (up to 89%) of methyl esters with control over stereochemistry.
- Limitations: Requires protected indole and specialized catalysts.
This method represents a modern and selective approach to access methyl esters of 3-indolylpropanoates, including methyl 3-(6-methyl-3-indolyl)propanoate analogs when starting from appropriately substituted indoles.
Addition of Indole Derivatives to Methyl Propiolate Catalyzed by Clay or Lewis Acids
Another synthetic route involves the electrophilic addition of indole derivatives to methyl propiolate under catalysis by acidic clays (e.g., K-10 montmorillonite) or Lewis acids such as gallium(III) salts.
- Procedure: Indole or substituted indoles are reacted with methyl propiolate in dichloromethane with the catalyst.
- Yields: Moderate to good yields (up to 62% in some cases).
- Reaction specifics: The addition occurs preferentially at the C3 position of the indole ring.
- Substitution effects: Methyl substitution at the 6-position of indole can influence reaction conditions and yields; optimization of temperature (e.g., 110 °C) may be necessary for certain methylated indoles to improve yields.
This method provides a straightforward approach to synthesize this compound by direct addition, avoiding multi-step functional group manipulations.
Classical Esterification of 3-(6-Methyl-3-indolyl)propanoic Acid
A traditional approach involves first synthesizing 3-(6-methyl-3-indolyl)propanoic acid, followed by esterification with methanol under acidic conditions or methylation using diazomethane.
- Acid preparation: Via known synthetic routes such as Friedel-Crafts acylation or functional group transformations on the indole ring.
- Esterification: Acid reflux with methanol and sulfuric acid or methylation with diazomethane.
- Purification: Extraction, washing with brine and water, drying over anhydrous sodium sulfate, and purification by preparative thin-layer chromatography or column chromatography.
- Yields: Variable, typically moderate (e.g., 27–63% depending on conditions and substrates).
This classical method is reliable but may require longer reaction times and careful purification.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic C–H Functionalization | Rh2(S-PTTEA)4 catalyst, α-diazo esters | Room temp, CH2Cl2, 1 mol% catalyst | Up to 89% | High enantioselectivity, direct | Requires protected indole, costly catalyst |
| Addition to Methyl Propiolate | K-10 montmorillonite or Ga(III) salts | Reflux in CH2Cl2, 6–110 °C | Up to 62% | Simple, direct C3 addition | Moderate yields, temperature sensitive |
| Classical Esterification | Methanol, H2SO4 or diazomethane | Reflux or 0 °C for methylation | 27–63% | Well-established, accessible reagents | Multi-step, purification needed |
Summary and Perspectives
The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages:
- The catalytic enantioselective C–H functionalization method offers modern, highly selective synthesis with potential for scale-up and asymmetric synthesis.
- The addition of indoles to methyl propiolate under clay or Lewis acid catalysis provides a simpler, more direct route but may require optimization of reaction conditions for methyl-substituted indoles.
- The classical esterification approach remains a practical option when starting from the corresponding acid, though it may involve more steps and moderate yields.
Future research could focus on improving catalytic systems for higher yields and stereoselectivity, as well as developing greener and more sustainable protocols for this important indole derivative.
Chemical Reactions Analysis
Types of Reactions: “MFCD31977914” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Involvement in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of halides or other reactive intermediates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.
Scientific Research Applications
“MFCD31977914” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which “MFCD31977914” exerts its effects involves specific molecular interactions and pathways. It targets particular enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-(6-Methyl-3-indolyl)propanoate belongs to a broader class of indole-propanoate esters. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, synthetic accessibility, and research relevance:
Substituent Position and Electronic Effects
- Methyl 3-(4-Nitro-3-indolyl)propanoate (SY250581): The nitro group at the 4-position of the indole ring introduces strong electron-withdrawing effects, which may enhance electrophilic substitution reactivity. This contrasts with the electron-donating methyl group in the 6-methyl derivative, which stabilizes the indole ring and alters regioselectivity in further functionalization reactions .
- Methyl 3-(5-Bromo-3-indolyl)propanoate (SY250589): The bromine atom at the 5-position increases steric bulk and enables cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the 6-methyl derivative lacks such a reactive handle, limiting its utility in metal-catalyzed transformations .
- Methyl 3-(7-Methyl-3-indolyl)propanoate (SY250616): The methyl group at the 7-position (vs.
Data Tables
Table 1: Structural and Commercial Comparison of Selected Indole-Propanoate Derivatives
Table 2: Key Spectral Data for Analogous Compounds
Research Implications and Limitations
- Gaps in Data: Physical properties (e.g., melting point, solubility) and detailed mechanistic studies for this compound are absent in available literature.
- Opportunities : Comparative studies on substituent effects (methyl vs. nitro vs. bromo) could elucidate structure-activity relationships for indole-based drug candidates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Methyl 3-(6-Methyl-3-indolyl)propanoate?
- Methodological Answer : The synthesis typically involves Fischer indole synthesis or multi-step esterification. Key steps include:
- Starting Materials : 6-Methylindole and methyl propanoate derivatives.
- Catalysts/Reagents : Acidic catalysts (e.g., HCl, H2SO4) and solvents like ethanol or dichloromethane .
- Optimization : Yield improvements (>60%) are achieved via reflux conditions, controlled stoichiometry, and purification via column chromatography (e.g., PE/EtOAc gradients) .
- Scale-Up : Continuous flow reactors enhance efficiency and reduce waste in industrial settings .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer : Key techniques include:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for verifying indole ring substitution patterns and ester functionality (e.g., δ 3.63 ppm for methyl ester protons) .
- Chromatography : HPLC or TLC (Rf values in EtOAc/hexane) for purity assessment .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 231.29 for C13H15NO2) .
Advanced Research Questions
Q. What molecular targets and mechanisms underlie the biological activity of this compound?
- Methodological Answer :
- Target Identification : Use competitive binding assays (e.g., fluorescence polarization) and enzyme inhibition studies (e.g., COX-2 or kinase assays) .
- Mechanistic Insights : Molecular docking simulations (e.g., AutoDock Vina) predict interactions with indole-binding pockets in enzymes/receptors .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify affected pathways (e.g., inflammation or apoptosis) .
Q. How do structural modifications (e.g., halogenation or ester substitution) alter bioactivity?
- Methodological Answer :
- SAR Studies : Compare with analogs like Methyl 3-(5-Chloro-3-indolyl)propanoate (CAS 342636-62-8):
- Halogenation : Bromine at C5 (e.g., Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate) increases electrophilicity, enhancing enzyme inhibition .
- Ester Groups : Ethyl vs. methyl esters affect solubility and membrane permeability (logP differences) .
- Assays : IC50 comparisons in cytotoxicity or receptor-binding models .
Q. How can contradictory data on biological efficacy across studies be resolved?
- Methodological Answer :
- Standardization : Use consistent assay conditions (e.g., cell lines, incubation times) .
- Structural Verification : Confirm compound purity (>95% via HPLC) to rule out degradation artifacts .
- Meta-Analysis : Cross-reference with structurally similar indoles (e.g., 3-Indolepropionic acid derivatives) to identify trends .
Q. What green chemistry approaches are applicable to synthesize this compound?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalysis : Use immobilized enzymes (e.g., lipases) for esterification to reduce waste .
- Flow Chemistry : Continuous reactors minimize energy use and improve scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
